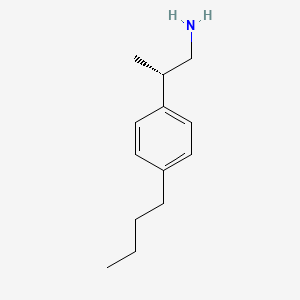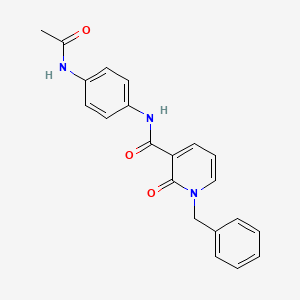
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide, also known as ABPC or 4-ABPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
This compound belongs to the class of dihydropyridines, which are known for their calcium channel-blocking properties. Researchers have explored its potential as a calcium channel antagonist, which could have applications in cardiovascular diseases. Specifically, it may be investigated for its vasodilatory effects, anti-hypertensive properties, and potential use in treating angina and arrhythmias .
Anticancer Properties
Studies have suggested that this compound exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further exploration is needed to understand its mechanism of action and potential as an adjunct therapy in cancer treatment .
Anti-Inflammatory and Immunomodulatory Effects
The compound’s structure suggests that it may have anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, cytokine production, and immune responses. These findings could be relevant for conditions such as autoimmune diseases and chronic inflammation .
Neuroprotective Potential
Given its structural resemblance to other neuroprotective compounds, investigations have explored its effects on neuronal health. Researchers have looked into its ability to mitigate oxidative stress, reduce neuroinflammation, and protect against neurodegenerative diseases. However, more research is needed to validate its neuroprotective properties .
Antioxidant Activity
The presence of a benzyl group and a carboxamide moiety suggests potential antioxidant properties. Researchers have evaluated its radical-scavenging abilities and its role in preventing oxidative damage. Antioxidants play a crucial role in maintaining cellular health and preventing various diseases .
Metabolic Disorders
Some studies have investigated the compound’s impact on metabolic pathways, including glucose metabolism and lipid profiles. Its potential as an antidiabetic or lipid-lowering agent warrants further exploration .
Synthetic Methodology and Chemical Applications
Beyond its biological activities, researchers have also focused on synthetic methodologies for preparing this compound. Understanding its chemical reactivity, stereochemistry, and efficient synthesis routes is essential for drug development and other applications .
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-benzyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)22-17-9-11-18(12-10-17)23-20(26)19-8-5-13-24(21(19)27)14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHBPAJIFZUYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

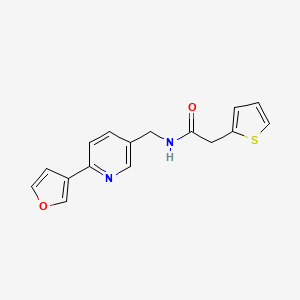
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)


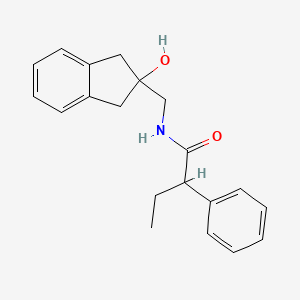
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2750218.png)
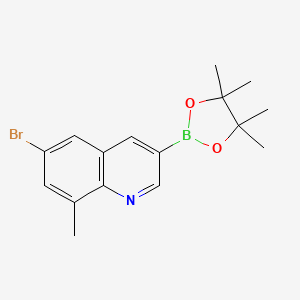
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2750221.png)
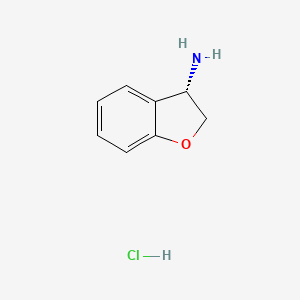
![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)

